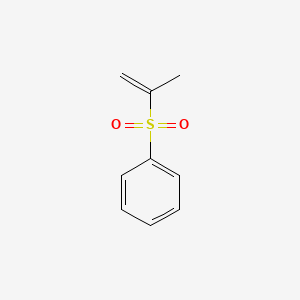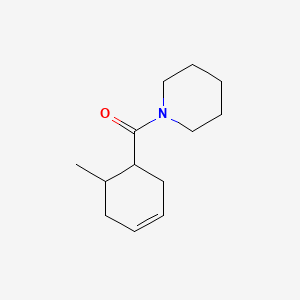![molecular formula C22H32N2 B14454602 9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) CAS No. 73321-08-1](/img/structure/B14454602.png)
9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(1,4-Phenylene)bis(9-azabicyclo[331]nonane) is a complex organic compound featuring a bicyclic structure with nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical cyclization protocols. For instance, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired bicyclic framework . This method involves the use of samarium diiodide as a reducing agent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) are not well-documented, the principles of large-scale organic synthesis can be applied. This would typically involve optimizing the reaction conditions to maximize yield and purity, as well as scaling up the process to industrial levels.
化学反应分析
Types of Reactions
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using appropriate reducing agents to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can yield amines or other reduced forms of the compound.
科学研究应用
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用机制
The mechanism by which 9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of carbonyl compounds . The specific molecular targets and pathways depend on the context of its application, such as in catalysis or biological interactions.
相似化合物的比较
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalyst in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one:
Uniqueness
9,9’-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane) is unique due to its specific bicyclic structure and the presence of a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
73321-08-1 |
|---|---|
分子式 |
C22H32N2 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
9-[4-(9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H32N2/c1-5-17-7-2-8-18(6-1)23(17)21-13-15-22(16-14-21)24-19-9-3-10-20(24)12-4-11-19/h13-20H,1-12H2 |
InChI 键 |
HAOAUHJDTAPNIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
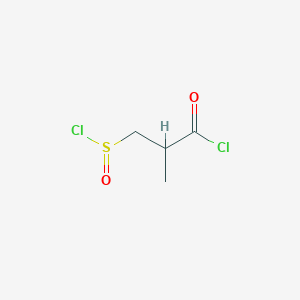
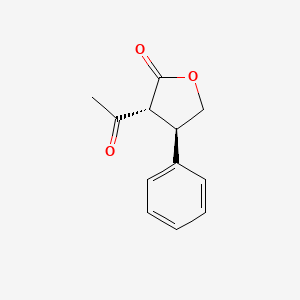
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
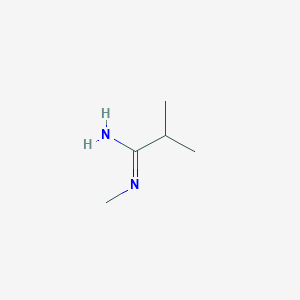
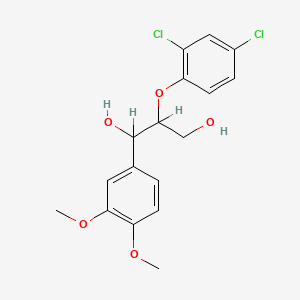
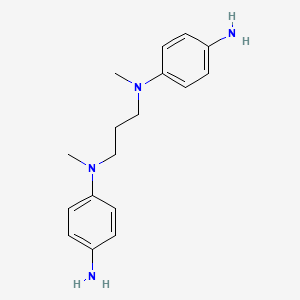
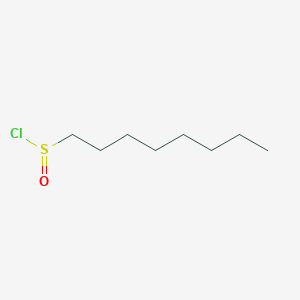
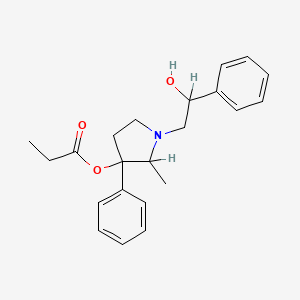
![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

